molecular formula C17H17NO3 B1588352 Cbz-L-Phenylalaninal CAS No. 59830-60-3

Cbz-L-Phenylalaninal

Cat. No.: B1588352
CAS No.: 59830-60-3
M. Wt: 283.32 g/mol
InChI Key: HZDPJHOWPIVWMR-INIZCTEOSA-N
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Description

Cbz-L-Phenylalaninal (N-Carbobenzyloxy-L-phenylalaninal) is a chiral aldehyde derivative of L-phenylalanine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is structurally analogous to Cbz-L-phenylalanine (a carboxylic acid derivative) but features an aldehyde functional group (-CHO) instead of a carboxylic acid (-COOH). The Cbz group is widely used in peptide synthesis to protect amine functionalities during sequential coupling reactions.

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDPJHOWPIVWMR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427338
Record name Cbz-L-Phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59830-60-3
Record name Cbz-L-Phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Cbz-L-Phenylalanine p-Toluene Thiol Ester

  • Reagents and Conditions:

    • N-Cbz-L-phenylalanine (10 mmol)
    • 4-Methylbenzenethiol (10.5 mmol)
    • 1-Hydroxybenzotriazole (HOBt, 15 mmol)
    • N,N'-Dicyclohexylcarbodiimide (DCC, 10 mmol)
    • Dry ethyl acetate as solvent
    • Reaction temperature: 0 °C initially, then stirred at room temperature for 24 hours
  • Procedure:
    The acid is activated by DCC in the presence of HOBt and 4-methylbenzenethiol to form the corresponding thiol ester. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is treated with 50% acetic acid in ethyl acetate to quench excess reagents, filtered through Celite™, and the organic layer is washed with saturated sodium bicarbonate and brine. The product is dried over magnesium sulfate, filtered, concentrated, and purified by recrystallization or flash chromatography.

  • Outcome:
    This method yields N-Cbz-L-phenylalanine p-toluene thiol ester with high enantiopurity and good yield, serving as a key intermediate for further transformations.

Alternative Peptide Synthesis Approach Using Acetylene Ether Condensation

Another approach involves peptide synthesis techniques where the aldehyde is generated as part of a peptide elongation process.

  • Process Highlights:
    • Condensation of N-Cbz-protected amino acids or peptides with amino acid esters using acetylene ethers as condensing agents under reflux in ethyl acetate.
    • The reaction involves formation of peptide esters, which can be selectively reduced or transformed to aldehyde functionalities.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Thiol Ester Formation + Reduction N-Cbz-L-phenylalanine, 4-methylbenzenethiol, DCC, HOBt, DIBAL-H, ethyl acetate, low temp High enantiopurity, selective aldehyde formation, mild conditions
Acetylene Ether Peptide Synthesis N-Cbz-amino acids, acetylene ether, reflux in ethyl acetate Efficient peptide bond formation, scalable
Enzymatic Deprotection (Cbz-ase) Recombinant enzymes, phosphate buffer, 37 °C Mild, selective Cbz removal (not for aldehyde prep)

Detailed Experimental Data Highlights

  • NMR and Spectroscopic Characterization:

    • ^1H and ^13C NMR spectra confirm the structure and purity of intermediates and final aldehyde.
    • IR spectra show characteristic aldehyde carbonyl stretch.
    • Optical rotation measurements confirm stereochemical integrity.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Chromatographic Analysis:

    • TLC and HPLC methods are used to monitor reaction progress.
    • Chiral HPLC confirms enantiomeric purity.
  • Reaction Monitoring:

    • TLC monitored over 24 h for thiol ester formation.
    • HPLC used to detect aldehyde formation and purity.

Research Findings and Practical Notes

  • The use of 4-methylbenzenethiol and HOBt with DCC is a reliable method for preparing thiol esters from N-Cbz-amino acids, including Cbz-L-Phenylalanine.
  • DIBAL-H reduction of thiol esters provides a mild and selective route to aldehydes without deprotection of the Cbz group.
  • Maintaining anhydrous and inert conditions is crucial to prevent side reactions.
  • Enzymatic deprotection studies highlight the stability of the Cbz group under various conditions, which is important during aldehyde synthesis steps.
  • The combination of chemical and enzymatic methods can be tailored for complex synthetic routes involving Cbz-protected amino aldehydes.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophiles like halides (e.g., NaBr) and bases (e.g., NaOH) are used under appropriate conditions.

Major Products

    Oxidation: Benzyl carbamate derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzyl carbamates.

Scientific Research Applications

Organic Synthesis

Cbz-L-phenylalaninal serves as a versatile building block in organic synthesis, particularly in the formation of peptides and other bioactive compounds. The carbobenzyloxy (Cbz) group acts as a protecting group for the amino functionality, facilitating selective reactions.

Case Study: Peptide Synthesis

In a study focused on synthesizing diastereomers of β,γ-diamino acids from L-phenylalanine derivatives, this compound was essential for achieving high yields and purity of the target compounds. The use of Cbz protection allowed for the selective modification of the amino acid side chains without affecting the amine functionality .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound in drug design and development due to its chiral nature and ability to form stable intermediates. It is particularly relevant in synthesizing inhibitors and therapeutic agents.

Case Study: Inhibitor Development

Research has demonstrated that this compound can be used to synthesize potent inhibitors targeting specific enzymes involved in cancer pathways. For instance, derivatives of phenylalanine have been incorporated into compounds that inhibit lysine methyltransferases, which play crucial roles in gene regulation and cancer progression .

Biocatalysis

Biocatalytic processes utilizing enzymes such as phenylalanine ammonia lyases (PALs) have been explored for the production of optically pure phenylalanine derivatives. This compound can act as a substrate or intermediate in these reactions.

Data Table: Biocatalytic Production of Phenylalanines

SubstrateConversion (%)Enantiomeric Excess (ee)
This compound70>99
L-p-Bromophenylalanine82>99
L-m-Trifluoromethylphenylalanine26>99

This table illustrates various substrates derived from this compound and their corresponding conversion rates and enantiomeric excess values achieved through biocatalytic methods .

Chiral Catalysis

Chiral catalysts derived from this compound have been developed for asymmetric synthesis processes. These catalysts are crucial for producing enantiomerically pure compounds necessary for drug development.

Case Study: Asymmetric Aldol Reactions

Research has shown that using Cbz-protected amino aldehydes in aldol reactions can yield high stereoselectivity. For example, aldol additions involving dihydroxyacetone (DHA) and this compound produced significant yields with excellent syn/anti ratios .

Mechanism of Action

The mechanism of action of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyl carbamate, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Molecular Formula Molecular Weight CAS No. Purity Melting Point (°C) Specific Rotation ([α]D) Key Functional Group
This compound Inferred: C₁₇H₁₇NO₃ Inferred: 299.3 Not listed N/A N/A N/A Aldehyde (-CHO)
Cbz-L-Phenylalanine C₁₇H₁₇NO₄ 299.32 1161-13-3 ≥99.0% 84–88 +4.5° to +5.5° (in CH₃COOH) Carboxylic acid (-COOH)
Cbz-L-Phenylglycine C₁₆H₁₅NO₄ 285.29 53990-33-3 >95.0% N/A N/A Carboxylic acid (-COOH)
Cbz-L-Alaninol C₁₁H₁₅NO₃ 209.24 Not listed 97% N/A N/A Alcohol (-OH)
BOC-L-Phenylalanine C₁₄H₁₉NO₄ 265.31 N/A N/A N/A N/A Carboxylic acid (-COOH)

Notes:

  • The aldehyde group in this compound likely increases its electrophilicity compared to carboxylic acid or alcohol derivatives, making it reactive in nucleophilic additions or condensations.
  • Cbz-L-Phenylalanine’s higher melting point (84–88°C) and specific rotation reflect its crystalline nature and chiral stability, properties that may vary in the aldehyde form due to differences in hydrogen bonding.

Functional Performance in Research Settings

  • Supramolecular Sensing: demonstrates that Cbz-L-Phenylalanine, Cbz-L-Valine, and Cbz-L-Alanine exhibit analyte-specific emission ratios in a host-guest system. For example, Cbz-L-Phenylalanine produced a monomer-to-excimer ratio of 1–2 under normal conditions, while BOC-L-Phenylalanine showed altered behavior due to steric and electronic differences.

Commercial Availability and Specifications

  • Cbz-L-Phenylalanine : Available in ≥99.0% purity (25g for ~JPY13,000).
  • Cbz-L-Phenylglycine : Priced at JPY13,000/25g with >95.0% purity.
  • Cbz-L-Alaninol: Sold by Thermo Scientific at 97% purity, highlighting the commercial accessibility of Cbz-protected amino alcohols.

Biological Activity

Cbz-L-Phenylalaninal, a derivative of phenylalanine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a carbobenzoxy (Cbz) group, which enhances its stability and bioactivity. This article reviews the current understanding of its biological activity, including its interactions with various biological systems, enzymatic pathways, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 241.29 g/mol
  • Structure : The Cbz group is known to influence the compound's solubility and reactivity.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties
    • Studies indicate that phenylalanine derivatives can inhibit the growth of certain bacterial strains. For instance, this compound has shown effectiveness against Lactobacillus plantarum, which is involved in phenylalanine metabolism .
  • Enzymatic Interactions
    • The compound is a substrate for various enzymes, including aminotransferases, which play critical roles in amino acid metabolism. Research has demonstrated that it can be converted to benzaldehyde through enzymatic pathways involving phenylpyruvic acid as an intermediate .
  • Transport Mechanisms
    • This compound interacts with the L-type amino acid transporter 1 (LAT1). This transporter is crucial for the uptake of essential amino acids across the blood-brain barrier and into cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the compound can enhance its transport efficacy .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various phenylalanine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Study 2: Enzymatic Conversion Pathways

Research on the conversion of phenylalanine to benzaldehyde highlighted that this compound could serve as a precursor in metabolic pathways. The study utilized high-performance liquid chromatography (HPLC) to analyze reaction products, confirming the formation of phenylpyruvic acid and subsequent conversion to benzaldehyde under specific conditions .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of Lactobacillus plantarum
Enzymatic ConversionConversion to benzaldehyde
Transport MechanismInteraction with LAT1

Discussion

The biological activities of this compound are promising for various applications in pharmacology and biotechnology. Its ability to interact with key transporters and enzymes suggests potential roles in drug delivery systems and metabolic engineering.

Q & A

Q. What are the standard protocols for synthesizing Cbz-L-Phenylalaninal, and how can reproducibility be ensured?

this compound is typically synthesized via protection of the amino group in L-phenylalanine using carbobenzoxy (Cbz) chloride, followed by oxidation or reduction steps to form the aldehyde functional group. Key steps include:

  • Protection : Reaction of L-phenylalanine with Cbz-Cl under alkaline conditions (e.g., NaHCO₃) to form Cbz-L-phenylalanine .
  • Aldehyde Formation : Reduction of the carboxylic acid group using reagents like LiAlH₄ or selective oxidation of intermediates . Reproducibility requires strict control of reaction conditions (temperature, solvent purity) and validation via spectroscopic techniques (¹H NMR, IR) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopic Analysis : ¹H/¹³C NMR to verify Cbz protection (e.g., characteristic benzyloxycarbonyl peaks at δ 5.1–5.3 ppm) and aldehyde proton resonance (~9-10 ppm) .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Q. What storage conditions optimize the stability of this compound?

Store under inert atmosphere (N₂ or Ar) at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent aldehyde oxidation or hydrolysis. Stability should be monitored via periodic NMR checks .

Q. How is this compound utilized in peptide synthesis?

The Cbz group acts as a temporary protecting group for amines. In solid-phase peptide synthesis (SPPS), it is introduced during coupling reactions and later removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during this compound characterization?

  • Empirical Falsification : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to identify anomalies .
  • Cross-Validation : Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation, X-ray crystallography for absolute configuration) .
  • Error Analysis : Document deviations in reaction conditions (e.g., trace moisture leading to hydrolysis) and adjust protocols iteratively .

Q. How can researchers optimize reaction yields for this compound derivatives with bulky substituents?

  • Steric Effects : Use tert-butyl or fluorinated phenylalanine analogs (e.g., Cbz-4-tert-butyl-L-phenylalanine) to study steric hindrance during protection/deprotection .
  • Solvent Optimization : High-polarity solvents (e.g., DMF) improve solubility of bulky intermediates .
  • Catalytic Systems : Employ Pd-based catalysts for selective deprotection without side reactions .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

  • Quality-by-Design (QbD) : Implement factorial design experiments to identify critical process parameters (e.g., pH, reagent stoichiometry) .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
  • Statistical Analysis : Apply ANOVA to assess variability sources (e.g., raw material purity, operator technique) .

Q. How should researchers design experiments to evaluate this compound’s role in enzyme inhibition studies?

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates and varying inhibitor concentrations .
  • Molecular Docking : Predict binding modes with target enzymes (e.g., proteases) using software like AutoDock .
  • Control Experiments : Include unmodified L-phenylalanine and Cbz-protected analogs to isolate the aldehyde group’s contribution .

Q. What ethical and regulatory considerations apply to biomedical studies involving this compound derivatives?

  • Preclinical Data : Provide toxicity profiles (e.g., LD₅₀ in animal models) and justify dosing ranges before human trials .
  • Informed Consent : Clearly articulate risks (e.g., potential allergenicity of Cbz groups) in participant documentation .
  • Regulatory Compliance : Align with FDA/EMA guidelines for novel amino acid analogs, including stability testing under GMP .

Methodological Resources

  • Literature Review : Prioritize primary sources from journals like Medicinal Chemistry Research and Organic Syntheses; avoid non-peer-reviewed platforms .
  • Data Presentation : Follow ICMJE standards for detailing reagents, protocols, and statistical methods .
  • Contradiction Analysis : Use frameworks from qualitative research (e.g., iterative coding) to interpret conflicting results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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